Picropodophyllotoxin-d3
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Overview
Description
Picropodophyllotoxin-d3 is a deuterated derivative of picropodophyllotoxin, an epimer of podophyllotoxin. Picropodophyllotoxin is a naturally occurring lignan isolated from the roots of Podophyllum hexandrum. It is known for its significant anticancer properties and has been used in traditional medicine for various therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picropodophyllotoxin-d3 involves the deuteration of picropodophyllotoxin. Deuteration is typically achieved through the use of deuterated reagents or solvents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration at specific positions .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes. For instance, Pseudomonas aeruginosa has been used to biotransform podophyllotoxin into picropodophyllotoxin . This method involves the use of specific bacterial strains that can modify the structure of podophyllotoxin, resulting in the production of picropodophyllotoxin and its derivatives.
Chemical Reactions Analysis
Types of Reactions
Picropodophyllotoxin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Picropodophyllotoxin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Picropodophyllotoxin-d3 exerts its effects by inhibiting the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. The compound targets the insulin-like growth factor-I receptor and activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to the generation of reactive oxygen species and the loss of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: A naturally occurring lignan with similar anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Teniposide: Another semisynthetic derivative of podophyllotoxin with anticancer activity
Uniqueness
Picropodophyllotoxin-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its mechanism of action and ability to induce apoptosis through specific pathways also distinguish it from other similar compounds .
Properties
IUPAC Name |
(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-IWIYTUSESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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